![molecular formula C9H14FN3O B1532018 3-(4-(2-Fluoroethyl)piperazin-1-yl)-3-oxopropanenitrile CAS No. 2001353-97-3](/img/structure/B1532018.png)
3-(4-(2-Fluoroethyl)piperazin-1-yl)-3-oxopropanenitrile
Overview
Description
3-(4-(2-Fluoroethyl)piperazin-1-yl)-3-oxopropanenitrile (FEP) is a fluorinated piperazine compound that has been studied for its potential medicinal and industrial applications. FEP is a versatile compound that can be used as a building block in the synthesis of various compounds. It has been studied for its ability to act as a substrate for various enzymes and its potential applications in drug development.
Scientific Research Applications
- Findings : [18F]1 exhibited binding affinity comparable to a known CSF1R inhibitor. Dynamic PET/CT images showed higher uptake in lipopolysaccharide (LPS)-treated mouse brains, indicating specificity for CSF1R .
Neuroinflammation Imaging
Medicinal Chemistry and Drug Development
Anticancer Agents
properties
IUPAC Name |
3-[4-(2-fluoroethyl)piperazin-1-yl]-3-oxopropanenitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14FN3O/c10-2-4-12-5-7-13(8-6-12)9(14)1-3-11/h1-2,4-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHIOQSMYXBBEHT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCF)C(=O)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14FN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-(2-Fluoroethyl)piperazin-1-yl)-3-oxopropanenitrile |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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